Methods of Synthesis
The synthesis of Protiofate involves several key steps:
Molecular Structure
Protiofate's structure can be represented by its canonical SMILES notation: CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)O
. This notation highlights the compound's complex arrangement of atoms, including:
Types of Reactions Involving Protiofate
Protiofate participates in various chemical reactions, including:
Mechanism of Action Overview
Protiofate exerts its biological effects through modulation of cellular pathways involved in inflammation and cellular proliferation. Specifically, it is believed to interact with key enzymes and receptors that regulate these processes.
Physical Properties
Chemical Properties
Scientific Applications
Protiofate has garnered interest for its potential applications in various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2